2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a fused heterocyclic structure that combines pyrazole and pyrimidine rings, making it a significant scaffold in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by various catalysts and under specific conditions to ensure the formation of the desired fused ring system . The general steps include:
Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
Cyclocondensation: The pyrazole derivative undergoes cyclocondensation with a biselectrophilic compound to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introduction of the methoxymethyl and diphenyl groups is achieved through subsequent functionalization steps, often involving nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It serves as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the methoxymethyl and diphenyl substitutions.
3,6-Diphenylpyrazolo[1,5-a]pyrimidine: Similar structure but without the methoxymethyl group.
2-(Methoxymethyl)pyrazolo[1,5-a]pyrimidine: Lacks the diphenyl groups.
Uniqueness
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The methoxymethyl group enhances solubility and bioavailability, while the diphenyl groups contribute to its stability and interaction with biological targets.
Properties
IUPAC Name |
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-13-17-18(15-10-6-3-7-11-15)20-22-12-16(19(21)24(20)23-17)14-8-4-2-5-9-14/h2-12H,13,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPAULTTTZESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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